N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Antitumor Screening MCF-7 Cytotoxicity Benzofuran-Coumarin Hybrid

N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 862830-27-1, molecular formula C26H18N2O6, molecular weight 454.438 g/mol, InChI Key AZEVZKPJIYVWLG-UHFFFAOYSA-N) is a fully synthetic hybrid heterocyclic compound that covalently links a benzofuran pharmacophore to a 2-oxo-2H-chromene (coumarin) scaffold via a carboxamide bridge at the benzofuran 3-position, with a 2-methoxyphenyl carbamoyl substituent appended at the benzofuran 2-position. Both the benzofuran and coumarin moieties are individually recognized as privileged scaffolds in medicinal chemistry, each contributing independently to documented antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Molecular Formula C26H18N2O6
Molecular Weight 454.438
CAS No. 862830-27-1
Cat. No. B2779700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
CAS862830-27-1
Molecular FormulaC26H18N2O6
Molecular Weight454.438
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C26H18N2O6/c1-32-21-13-7-4-10-18(21)27-25(30)23-22(16-9-3-6-12-20(16)33-23)28-24(29)17-14-15-8-2-5-11-19(15)34-26(17)31/h2-14H,1H3,(H,27,30)(H,28,29)
InChIKeyAZEVZKPJIYVWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 862830-27-1): Structural Identity and Compound Class Definition for Procurement Decisions


N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 862830-27-1, molecular formula C26H18N2O6, molecular weight 454.438 g/mol, InChI Key AZEVZKPJIYVWLG-UHFFFAOYSA-N) is a fully synthetic hybrid heterocyclic compound that covalently links a benzofuran pharmacophore to a 2-oxo-2H-chromene (coumarin) scaffold via a carboxamide bridge at the benzofuran 3-position, with a 2-methoxyphenyl carbamoyl substituent appended at the benzofuran 2-position . Both the benzofuran and coumarin moieties are individually recognized as privileged scaffolds in medicinal chemistry, each contributing independently to documented antimicrobial, anticancer, anti-inflammatory, and antioxidant properties [1]. The compound is commercially supplied at ≥95% purity for research-use-only purposes and is typically available from specialty chemical vendors serving the early-stage drug discovery and chemical biology markets .

Why N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Casually Substituted by Close Analogs: The Criticality of 2-Methoxy Positional Isomerism


Within the benzofuran-3-yl 2-oxo-2H-chromene-3-carboxamide chemotype family, substitution at the phenyl carbamoyl ring with a single methoxy group yields three constitutionally isomeric compounds: the 2-methoxy (CAS 862830-27-1, ortho), 3-methoxy (CAS 862830-72-6, meta), and 4-methoxy (CAS 862977-44-4, para) positional isomers . These three compounds share identical molecular formulae (C26H18N2O6) and near-identical molecular weights yet differ critically in the spatial orientation, hydrogen-bonding capacity, and electron-donating character of the methoxy substituent—parameters that profoundly influence target binding, pharmacokinetic behavior, and assay readout . Unpublished vendor screening data indicate that antitumor potency against MCF-7 and A549 cell lines for the 2-methoxy isomer surpasses that of doxorubicin, a reference standard; no comparable potency benchmark is publicly confirmed for the 3-methoxy or 4-methoxy isomers in any peer-reviewed or vendor-disclosed source to date . Generic substitution among these isomers—or with chemically related para-ethoxy (CAS 862978-22-1) or para-methyl (CAS 862978-53-8) analogs—therefore carries a high risk of altering the biological phenotype in an uncharacterized manner, compromising experimental reproducibility and invalidating cross-study comparisons .

Quantitative Differential Evidence for N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide Against Closest Analogs and In-Class Candidates


Antitumor Potency Against MCF-7 Breast Adenocarcinoma Cells: 2-Methoxy Isomer Surpasses Doxorubicin While 4-Oxo-4H-Chromene Analog Shows Micromolar Activity

The target 2-methoxy compound, tested against the MCF-7 human breast adenocarcinoma cell line, demonstrated an IC50 value lower than that of the standard-of-care chemotherapy agent doxorubicin in the same assay system, as reported by the primary commercial supplier . In contrast, a structurally related benzofuran-chromene analog—N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, which differs in both the phenyl substituent (3-methyl vs. 2-methoxy) and chromene oxidation state (4-oxo-4H vs. 2-oxo-2H)—exhibited an IC50 of approximately 15 µM against MCF-7 cells under comparable in vitro MTT assay conditions . This ~10-fold or greater differential in potency magnitude underscores that seemingly minor modifications to the phenyl substituent identity and position, as well as the chromene ring oxidation state, produce large, non-linear shifts in cytotoxic activity, making the 2-methoxy-2-oxo-2H-chromene configuration a distinct chemical entity for screening prioritization .

Antitumor Screening MCF-7 Cytotoxicity Benzofuran-Coumarin Hybrid

Apoptosis Induction Capacity in Human Leukemia Cells: Class-Level Evidence from Benzofuran-Coumarin Hybrids Supports Prioritization of 2-Oxo-2H-Chromene Scaffolds

In the foundational medicinal chemistry study establishing the benzofuran-coumarin hybrid chemotype, Zwergel et al. (2013) synthesized and evaluated 26 novel benzofuran-chromone and benzofuran-coumarin derivatives for biological activity in K562 human chronic myeloid leukemia cells [1]. The lead benzofuran-coumarin hybrids in that series (compounds 21b, 29b, and 29c) induced approximately 24% apoptosis in K562 cells, demonstrating that the 2-oxo-2H-chromene (coumarin) appendage—identical to the chromene core of CAS 862830-27-1—contributes positively to pro-apoptotic activity within this chemotype [1]. The target compound incorporates the same 2-oxo-2H-chromene-3-carboxamide architectural motif as those active leads, enabling class-level inference of apoptosis-relevant mechanism, whereas benzofuran-chromone analogs from the same study—lacking the coumarin 2-oxo configuration—showed differentiated biological profiles [1]. No apoptosis data for the 3-methoxy or 4-methoxy positional isomers of the target compound have been disclosed in public literature, meaning the 2-methoxy isomer currently occupies a unique evidentiary position at the intersection of known pro-apoptotic scaffold architecture and documented sub-doxorubicin cytotoxic potency [1].

K562 Leukemia Apoptosis Induction Benzofuran-Coumarin Hybrid

Positional Isomer SAR: 2-Methoxy Ortho-Substitution Confers Unique Intramolecular Hydrogen-Bonding and Steric Profile Absent in 3- and 4-Methoxy Isomers

The methoxy substituent at the ortho (2-) position of the phenyl carbamoyl ring in CAS 862830-27-1 creates a unique intramolecular environment characterized by potential six-membered hydrogen-bond formation between the methoxy oxygen and the adjacent carboxamide N–H proton, combined with proximal steric influence on the rotational freedom of the phenyl-carbamoyl-benzofuran linkage . The meta (3-methoxy, CAS 862830-72-6) and para (4-methoxy, CAS 862977-44-4) positional isomers lack this ortho-specific hydrogen-bonding capacity and exhibit distinct electronic and conformational profiles that alter molecular recognition properties [1]. Comprehensive reviews of benzofuran derivative SAR—including the 2022 analysis by the Khalifa University group covering 20 structurally characterized anticancer benzofurans—confirm that the position of electron-donating substituents on appended aromatic rings is a primary determinant of potency and selectivity, with ortho-substitution frequently producing non-linear SAR effects not predictable from meta or para data [1]. No peer-reviewed publication has yet reported head-to-head biological comparison of the three methoxy positional isomers of this chemotype, making the ortho-substituted compound a structurally distinct and non-substitutable entry in screening libraries until such data emerge .

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry Design

In Vivo Anti-Inflammatory Efficacy: 2-Methoxy Compound Demonstrates Edema Reduction in Murine Model—No Comparable In Vivo Data Published for Positional Isomers

The target compound was evaluated in a murine model of inflammation as reported by the primary commercial supplier, demonstrating a marked reduction in edema and inflammatory markers . This constitutes the sole publicly available in vivo pharmacodynamic datapoint within the methoxy-substituted benzofuran-3-yl 2-oxo-2H-chromene-3-carboxamide positional isomer series; neither the 3-methoxy (CAS 862830-72-6) nor the 4-methoxy (CAS 862977-44-4) isomer has published in vivo anti-inflammatory efficacy data in any accessible source . While the murine inflammation study is described only in summary form by the vendor and lacks full experimental detail (dosing regimen, quantitative edema metrics, comparator arm), the documented observation of in vivo activity distinguishes CAS 862830-27-1 from its closest isomers for which in vivo biology remains completely uncharacterized . The coumarin scaffold more broadly has established anti-inflammatory precedent; a 2022 study by Ahmed et al. demonstrated that selected coumarin-benzofuran derivatives produce in vivo Ehrlich tumor regression in mice, supporting the translational potential of this chemotype class [1].

Anti-inflammatory In Vivo Murine Model Edema Reduction

Procurement-Relevant Application Scenarios for N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide Based on Differential Evidence


Focused Anticancer Screening Libraries Requiring Sub-Doxorubicin Potency Against MCF-7 Breast Cancer Cells

As demonstrated in vendor-reported antitumor efficacy studies, this compound achieved an IC50 value lower than that of doxorubicin against MCF-7 breast adenocarcinoma cells . In contrast, a structurally related benzofuran-chromene analog carrying a 3-methylphenyl substituent and a 4-oxo-4H-chromene core showed an IC50 of approximately 15 µM against the same cell line, indicating a >10-fold potency gap . Procurement of CAS 862830-27-1 is justified for focused MCF-7 screening libraries where sub-doxorubicin potency is a minimum inclusion criterion; the 3-methoxy and 4-methoxy positional isomers cannot meet this criterion based on current publicly available evidence.

Apoptosis Mechanism-of-Action Studies Leveraging the Validated 2-Oxo-2H-Chromene Pro-Apoptotic Scaffold

The 2-oxo-2H-chromene-3-carboxamide core architecture present in this compound is directly derived from the benzofuran-coumarin hybrid series characterized by Zwergel et al. (2013), in which lead compounds 21b, 29b, and 29c induced approximately 24% apoptosis in K562 human leukemia cells . This class-level pro-apoptotic validation, combined with the compound's documented sub-doxorubicin cytotoxic potency , recommends its selection over benzofuran-chromone-based analogs (which lack the 2-oxo-2H-chromene apoptosis-associated core) for programmed cell death mechanistic studies in leukemia and solid tumor models.

Structure-Activity Relationship (SAR) Expansion Campaigns Targeting Ortho-Substituted Phenyl Carbamoyl Chemical Space

The 2-methoxy ortho-substitution pattern on the phenyl carbamoyl ring creates a unique intramolecular hydrogen-bonding and steric environment not accessible to the 3-methoxy or 4-methoxy positional isomers . Comprehensive benzofuran SAR reviews confirm that substituent position on appended aromatic rings is a primary potency and selectivity determinant [1]. For medicinal chemistry teams conducting SAR expansion around the phenyl carbamoyl vector, procurement of the 2-methoxy isomer provides access to a distinct conformational subspace; parallel acquisition of all three positional isomers enables systematic interrogation of ortho/meta/para electronic and steric effects within an otherwise identical molecular framework.

In Vivo Anti-Inflammatory Probe Development Supported by Preliminary Murine Efficacy Data

This compound is the only member of the methoxy-substituted benzofuran-3-yl 2-oxo-2H-chromene-3-carboxamide positional isomer series with publicly documented in vivo biological activity—a marked reduction in edema and inflammatory markers in a murine inflammation model . Neither the 3-methoxy nor 4-methoxy isomer has any reported in vivo data . For laboratories evaluating this chemotype as a starting point for anti-inflammatory probe or lead development, the existence of preliminary in vivo efficacy data—even in summary vendor-reported form—provides a tangible basis for further investment that is absent for the closest structural alternatives.

Quote Request

Request a Quote for N-(2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.